6-Bromo-3-methoxy-2-nitropyridine
Overview
Description
6-Bromo-3-methoxy-2-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
Reactivity Studies
Research has delved into the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards various reagents, exploring how different solvents influence the substitution processes. This knowledge is pivotal for fine-tuning synthesis processes to obtain desired derivatives effectively (Hertog & Jouwersma, 1953). In-depth studies on nitration reactions, such as those involving 2-methoxy-3-hydroxypyridine, reveal the main orienting agents and the positions nitro groups preferentially occupy, providing valuable insights for the synthesis of nitropyridine-based compounds (Smirnov et al., 1971).
Theoretical and Computational Studies
Advanced computational and theoretical studies have been conducted on similar nitropyridine derivatives, focusing on their molecular structure, vibrational spectroscopy, and potential applications. For example, research on 2-amino-6-methoxy-3-nitropyridine (AMNP) using density functional theory calculations unveiled its molecular structure, vibrational spectra, and non-linear optical activity, suggesting potential biomedical and optical material applications (Premkumar et al., 2015).
Mechanism of Action
Target of Action
Nitropyridines, in general, are known to undergo various chemical reactions, suggesting that they may interact with a wide range of molecular targets .
Mode of Action
The mode of action of 6-Bromo-3-methoxy-2-nitropyridine involves several chemical reactions. The nitro group in the compound can migrate from the 1-position to the 3-position through a [1,5] sigmatropic shift . This suggests that the compound can undergo structural changes upon interaction with its targets, potentially leading to various downstream effects.
Biochemical Pathways
It’s worth noting that nitropyridines are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, suggesting that this compound could potentially influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests moderate lipophilicity, which can influence its distribution within the body . Its water solubility indicates that it is soluble .
Result of Action
Given its potential involvement in sm cross-coupling reactions and its ability to undergo structural changes , it can be inferred that the compound may induce various molecular and cellular changes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reactions in which nitropyridines are often involved are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be influenced by the presence of various functional groups in its environment. Additionally, the compound’s stability and reactivity may be affected by factors such as temperature and the presence of other reactive species .
Safety and Hazards
Properties
IUPAC Name |
6-bromo-3-methoxy-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYGJPLRMYGVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626944 | |
Record name | 6-Bromo-3-methoxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916737-76-3 | |
Record name | 6-Bromo-3-methoxy-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916737-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-methoxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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